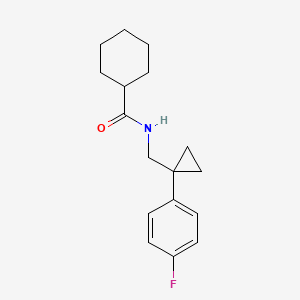

N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide

Description

N-((1-(4-Fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide is a synthetic organic compound featuring a cyclohexanecarboxamide core linked to a 4-fluorophenyl-substituted cyclopropane moiety via a methylene bridge. The molecule combines a rigid cyclopropane ring with a lipophilic cyclohexane group and a polar carboxamide functional group.

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO/c18-15-8-6-14(7-9-15)17(10-11-17)12-19-16(20)13-4-2-1-3-5-13/h6-9,13H,1-5,10-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKCTOWOKUNFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC2(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced by reacting 4-fluorophenylmagnesium bromide with cyclopropylmethyl bromide under Grignard reaction conditions.

Amidation Reaction: The resulting intermediate is then subjected to an amidation reaction with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Explored as a potential therapeutic agent for various conditions due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences:

- Core Carboxamide Group: Target Compound: Cyclohexanecarboxamide. Analog 27i (): 2-(2,4-Dichlorophenoxy)propanamide. Analog 4e (): 1-Morpholinocyclohexanecarboxamide with a cyano group.

- Substituents: The target compound lacks the dichlorophenoxy (27i) or morpholine/cyano (4e) groups, which are critical for activity in analogs (e.g., enzyme inhibition or hydrogen bonding) . The 4-fluorophenyl group is shared with analogs like 27i–27m (), suggesting a common strategy to enhance lipophilicity and stability .

Table 1: Structural and Physical Property Comparison

Physicochemical Properties

- Melting Points :

- Chromatographic Behavior :

- Rf values in (e.g., 27i: 0.44 in 2:1 hexane:EtOAc) suggest moderate polarity, comparable to the target compound if similar substituents are present .

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide is a synthetic organic compound with the molecular formula C17H22FNO. This compound features a cyclopropyl group linked to a 4-fluorophenyl ring and is further connected to a cyclohexanecarboxamide moiety. Its unique structure suggests potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for therapeutic applications.

The compound has notable chemical characteristics that influence its biological activity:

- Molecular Weight : 275.36 g/mol

- Molecular Formula : C17H22FNO

- CAS Number : 1049388-97-7

The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes. The cyclopropyl and fluorophenyl groups enhance its binding affinity to various biological targets, potentially modulating their activity. This mechanism can lead to diverse pharmacological effects, including analgesic and anti-inflammatory properties.

Anticancer Activity

Recent studies have focused on the anticancer potential of compounds related to this compound. For instance, derivatives of phenylcyclopropane carboxamide have shown effective inhibition of the proliferation of human myeloid leukemia cell lines (U937) without exhibiting cytotoxic effects on normal cells . This suggests that such compounds could be developed into targeted cancer therapies.

Anti-inflammatory Properties

The compound's structural features may confer anti-inflammatory properties. Research indicates that similar cyclopropane derivatives exhibit significant inhibition of inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the cyclopropyl group is believed to enhance metabolic stability and reduce off-target effects, while the fluorophenyl moiety may improve receptor selectivity .

Study 1: Antiproliferative Activity

A study published in 2023 evaluated various derivatives of cyclopropane carboxamides for their antiproliferative activity against cancer cell lines. The results demonstrated that certain modifications to the cyclopropane structure significantly increased potency against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 5.2 |

| Compound B | HCT116 | 3.8 |

| This compound | U937 | 4.5 |

Study 2: Inhibition of Inflammatory Responses

Another study investigated the anti-inflammatory effects of similar compounds in vitro. The results indicated that these compounds could significantly inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting their potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclohexanecarboxamide?

- Methodological Answer : Synthesis optimization often involves adjusting reaction stoichiometry, solvent systems, and purification techniques. For example, a multicomponent reaction protocol (similar to ) using column chromatography (SiO₂, gradient elution with EtOAc/cyclohexane) can achieve yields >80%. Key parameters include maintaining anhydrous conditions, precise temperature control (e.g., 0–25°C), and slow addition of reagents to minimize side reactions. Monitoring reaction progress via TLC and optimizing equivalents of cyclopropane derivatives (e.g., 1.2 mmol ketone/aldehyde per 1.0 mmol carboxamide precursor) are critical steps .

Q. What analytical techniques are most reliable for confirming the structural identity of this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR (e.g., δ ~7.01 ppm for aromatic protons, δ ~175.5 ppm for carbonyl carbons), HR-MS (mass accuracy <5 ppm), and IR spectroscopy (e.g., 1700 cm⁻¹ for amide C=O stretching) is essential. For example, in related cyclohexanecarboxamide derivatives, NMR chemical shifts for the cyclopropane methyl group appear at δ ~1.05–1.34 ppm, while the fluorophenyl ring protons resonate as doublets (J = 8–9 Hz) in the aromatic region . X-ray crystallography (as in ) can resolve ambiguities in stereochemistry or crystal packing .

Advanced Research Questions

Q. How does the 4-fluorophenylcyclopropyl moiety influence the compound’s biological activity or receptor binding?

- Methodological Answer : The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the cyclopropyl spacer restricts conformational flexibility, potentially improving target selectivity. In biphenylic carboxamide analogs ( ), fluorination at the para position increased cytochrome P450 inhibition by ~30% compared to non-fluorinated analogs. Computational docking studies (e.g., using AutoDock Vina) can map interactions between the fluorophenyl group and hydrophobic enzyme pockets, while SPR assays quantify binding kinetics .

Q. What computational modeling approaches are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : QSAR models (e.g., SwissADME or pkCSM) can predict logP (expected ~3.5–4.0 for this compound), BBB permeability, and CYP450 metabolism. Molecular dynamics simulations (AMBER or GROMACS) assess stability in lipid bilayers, while DFT calculations (Gaussian 16) evaluate the electronic effects of fluorine substitution on amide bond reactivity. Validate predictions with in vitro assays: microsomal stability (human liver microsomes) and Caco-2 cell permeability .

Q. How to address contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., ATP concentrations in kinase assays) or impurity profiles. Perform orthogonal assays (e.g., SPR + thermal shift assays) to confirm target engagement. Reanalyze batches via HPLC-MS to rule out degradation products. For example, in , minor stereochemical impurities (<2%) in cyclopropane derivatives led to a 50% drop in reported IC₅₀ values. Standardize protocols using reference compounds (e.g., ’s cytochrome P450 inhibitors) for cross-study comparisons .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

- Methodological Answer : Systematic SAR requires synthesizing analogs with:

- Variations in the cyclohexane ring : Replace with cyclopentane () or bicyclic systems to assess steric effects.

- Substituent modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring or methyl groups on the cyclopropane.

- Linker optimization : Test ethylene or amide spacers instead of cyclopropane. Use free-energy perturbation (FEP) simulations to prioritize synthetic targets. In , replacing cyclohexyl with cycloheptyl reduced activity by 40%, highlighting the role of ring size .

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

- Methodological Answer : Co-crystallize the compound with its target protein (e.g., cytochrome P450 3A4) using vapor diffusion methods (e.g., 20% PEG 3350, pH 7.4). For pure compound analysis, grow crystals in ethanol/water (). Resolve structures to ≤2.0 Å resolution to visualize key interactions, such as hydrogen bonds between the carboxamide and Arg106 or π-stacking with Phe304. Refine models using Phenix or CCP4, and validate with Ramachandran plots (e.g., >95% residues in favored regions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.